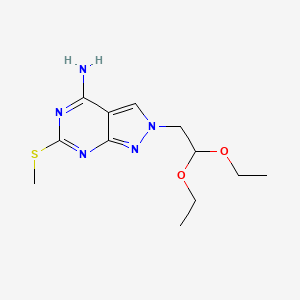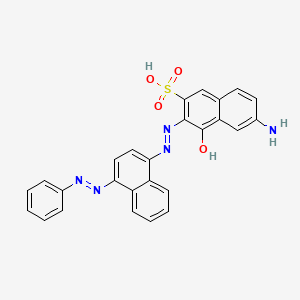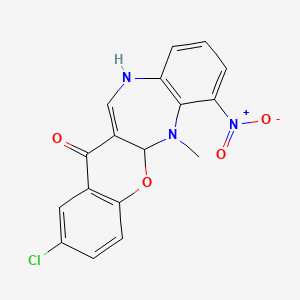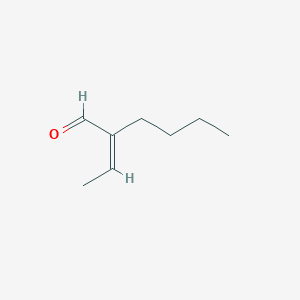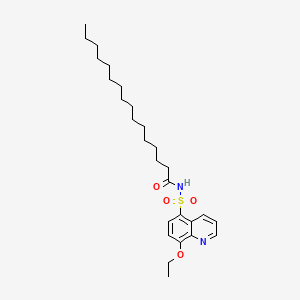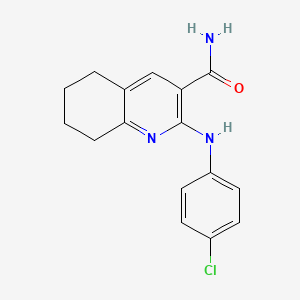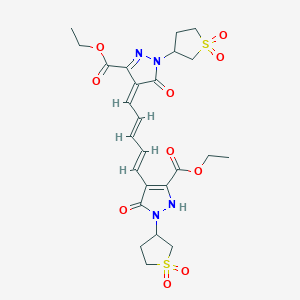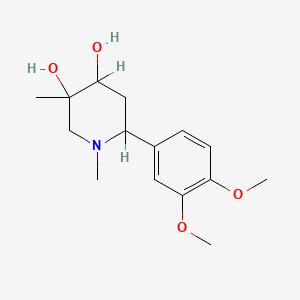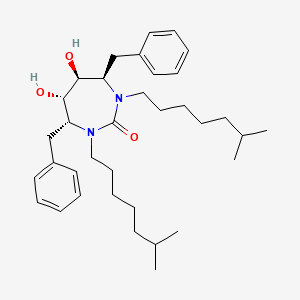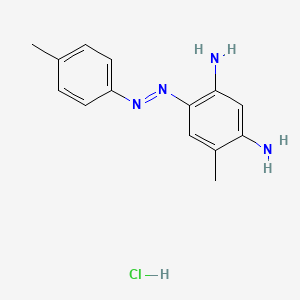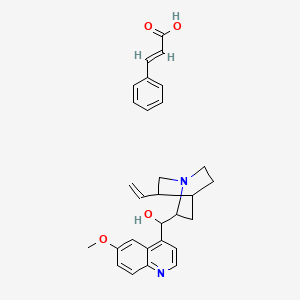
(8alpha,9R)-9-Hydroxy-6'-methoxycinchonanium cinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 208-974-0, also known as Palmitoylethanolamide, is a naturally occurring fatty acid amide. It belongs to the class of nuclear factor agonists and is known for its anti-inflammatory and analgesic properties. This compound has garnered significant attention in scientific research due to its potential therapeutic applications in various medical fields.
準備方法
Synthetic Routes and Reaction Conditions
Palmitoylethanolamide can be synthesized through several methods. One common synthetic route involves the reaction of palmitic acid with ethanolamine. The reaction typically occurs under reflux conditions with a catalyst such as sulfuric acid to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, Palmitoylethanolamide is produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient production of Palmitoylethanolamide.
化学反応の分析
Types of Reactions
Palmitoylethanolamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products
Oxidation: Palmitic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the reagents used.
科学的研究の応用
Palmitoylethanolamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying fatty acid amides.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential in treating chronic pain, neuroinflammation, and other inflammatory conditions.
Industry: Utilized in the formulation of dietary supplements and pharmaceuticals.
作用機序
Palmitoylethanolamide exerts its effects through several mechanisms:
Molecular Targets: It binds to nuclear receptors such as peroxisome proliferator-activated receptor-alpha (PPAR-α), which regulates gene expression involved in inflammation and pain.
Pathways Involved: It modulates the activity of mast cells, reducing the release of pro-inflammatory mediators. It also influences the endocannabinoid system, enhancing the body’s natural pain-relief mechanisms.
類似化合物との比較
Similar Compounds
Anandamide: Another fatty acid amide with similar anti-inflammatory properties.
Oleoylethanolamide: Shares structural similarities and also acts on PPAR-α receptors.
Uniqueness
Palmitoylethanolamide is unique due to its dual action on both nuclear receptors and the endocannabinoid system, providing a broader range of therapeutic effects compared to similar compounds.
特性
CAS番号 |
549-64-4 |
|---|---|
分子式 |
C29H32N2O4 |
分子量 |
472.6 g/mol |
IUPAC名 |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;(E)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C20H24N2O2.C9H8O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;10-9(11)7-6-8-4-2-1-3-5-8/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-7H,(H,10,11)/b;7-6+ |
InChIキー |
YMRKKGLHSINGMI-UETGHTDLSA-N |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C=C1)/C=C/C(=O)O |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C=C1)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


